molecular formula C13H7BrN2O4 B5004499 5-bromo-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furamide

5-bromo-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furamide

Cat. No. B5004499
M. Wt: 335.11 g/mol
InChI Key: WGWDXRVJHOJYIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. This compound is also known as BDF and has a molecular formula of C12H7BrN2O5.

Mechanism of Action

The mechanism of action of BDF is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes, such as COX-2, which are involved in the production of inflammatory mediators. BDF has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
BDF has been shown to possess anti-inflammatory and anti-cancer properties. It has been found to inhibit the activity of certain enzymes, such as COX-2, which is involved in the production of inflammatory mediators. BDF has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

BDF has several advantages for use in lab experiments. It is easily synthesized in high yield and purity, and its chemical properties make it suitable for a wide range of applications. However, BDF also has some limitations, including its potential toxicity and limited solubility in certain solvents.

Future Directions

There are several future directions for research on BDF. One potential area of study is the development of BDF-based drugs for the treatment of inflammatory diseases and cancer. Another area of research is the synthesis of BDF derivatives with improved properties, such as increased solubility and reduced toxicity. Additionally, BDF could be used as a building block for the synthesis of novel materials with unique properties and applications.

Synthesis Methods

The synthesis of 5-bromo-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furamide can be achieved through several methods, including the reaction of furan-2-carboxylic acid and N-bromo succinimide in the presence of a catalyst such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). This reaction results in the formation of BDF in high yield and purity.

Scientific Research Applications

The chemical compound BDF has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, BDF has been shown to possess anti-inflammatory and anti-cancer properties. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.

properties

IUPAC Name

5-bromo-N-(1,3-dioxoisoindol-5-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrN2O4/c14-10-4-3-9(20-10)13(19)15-6-1-2-7-8(5-6)12(18)16-11(7)17/h1-5H,(H,15,19)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGWDXRVJHOJYIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NC(=O)C3=CC=C(O3)Br)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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